molecular formula C11H14O3S B13636748 1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one

1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one

Katalognummer: B13636748
Molekulargewicht: 226.29 g/mol
InChI-Schlüssel: DERSMGBDKLOGEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one is an organic compound with a unique structure that includes both hydroxyl and thioether functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one typically involves the reaction of 2,4-dihydroxyacetophenone with isopropylthiol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thioether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thioethers or amines.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell survival, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)-2-(methylthio)ethan-1-one
  • 1-(2,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one
  • 1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one

Comparison

1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one is unique due to its isopropylthio group, which may confer different chemical reactivity and biological activity compared to its analogs with methyl, ethyl, or propylthio groups. This uniqueness can be attributed to the steric and electronic effects of the isopropyl group, which can influence the compound’s interaction with molecular targets and its overall stability.

Eigenschaften

Molekularformel

C11H14O3S

Molekulargewicht

226.29 g/mol

IUPAC-Name

1-(2,4-dihydroxyphenyl)-2-propan-2-ylsulfanylethanone

InChI

InChI=1S/C11H14O3S/c1-7(2)15-6-11(14)9-4-3-8(12)5-10(9)13/h3-5,7,12-13H,6H2,1-2H3

InChI-Schlüssel

DERSMGBDKLOGEE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SCC(=O)C1=C(C=C(C=C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.